Scientific Field: Nuclear Medicine
Application Summary: 4-Ethyl-3-fluorophenol is utilized in the synthesis of complex radiopharmaceuticals, particularly those containing a 4-[18F]fluorophenoxy moiety. These compounds are significant in the field of nuclear medicine for diagnostic imaging and therapy.
Methods of Application: The compound is synthesized via a nucleophilic labelling method starting from [18F]fluoride. This process involves a two-step radiosynthesis from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride with subsequent deprotection .
Results Summary: The synthesis yields no-carrier-added (n.c.a.) [18F]fluorophenol with a radiochemical yield of 34 to 36%. This high-purity product is crucial for creating effective radiopharmaceuticals for positron emission tomography (PET) imaging .
Scientific Field: Environmental Chemistry
Application Summary: 4-Ethyl-3-fluorophenol plays a role in the sorption processes of phenolic compounds, which is essential for environmental remediation and pollution control.
Methods of Application: The sorption characteristics of 4-Ethyl-3-fluorophenol are studied in relation to its chemical structure, which influences its physical properties and interactions with various sorbents like chemically modified silicas, polymers, and porous carbons .
Results Summary: The research provides insights into the mechanisms of phenolic compounds’ sorption, which is influenced by the sorbent’s characteristics and the solvent properties. This knowledge is applied to improve the efficiency of sorptive materials used in environmental clean-up .
4-Ethyl-3-fluorophenol is a chemical compound with the molecular formula CHFO and a molecular weight of approximately 140.155 grams per mole. This compound features a phenolic structure characterized by an ethyl group at the para position and a fluorine atom at the meta position relative to the hydroxyl group. It exhibits unique physical properties, including a predicted boiling point of around 214.7 °C and a density of approximately 1.122 g/cm³ .
The presence of both ethyl and fluorine substituents enhances the reactivity of this compound compared to unsubstituted phenols .
The synthesis of 4-Ethyl-3-fluorophenol can be achieved through several methods:
4-Ethyl-3-fluorophenol has several applications across different fields:
Several compounds share structural similarities with 4-Ethyl-3-fluorophenol, including:
Compound Name | Structure Features | Unique Properties |
---|---|---|
4-Fluorophenol | Hydroxyl group at para position | Commonly used in industrial applications |
3-Fluorophenol | Hydroxyl group at meta position | Exhibits different reactivity due to position |
Ethylphenol | Ethyl group at para position without fluorine | Lacks the unique properties imparted by fluorine |
2-Fluorophenol | Hydroxyl group at ortho position | Different steric effects compared to meta/para |
These comparisons highlight that while 4-Ethyl-3-fluorophenol shares characteristics with these compounds, its unique combination of an ethyl group and a meta-positioned fluorine atom contributes to distinct chemical and biological behaviors .